molecular formula C4H6N4O B13819609 Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)-

Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)-

Cat. No.: B13819609
M. Wt: 126.12 g/mol
InChI Key: PNVXWLWLAMJCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis The compound "Ethanone,1-(5-amino-1H-1,2,3-triazol-4-yl)-" consists of an ethanone moiety (R-CO-CH₃) attached to a 1,2,3-triazole ring substituted with an amino group at position 5 (C-5).

Synthesis involves a consecutive tandem cycloaddition between nitriles and azides. The reaction proceeds via the lithium carbanion of nitriles reacting with azides, followed by aromatization to form the amino group at C-5 and the carbonyl group at C-4 . This method ensures regioselectivity and moderate yields, making it a key route for generating derivatives with tailored substituents.

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

1-(5-amino-2H-triazol-4-yl)ethanone

InChI

InChI=1S/C4H6N4O/c1-2(9)3-4(5)7-8-6-3/h1H3,(H3,5,6,7,8)

InChI Key

PNVXWLWLAMJCQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNN=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with acylating agents. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL) exhibits potential antimicrobial activity. Research indicates that compounds with triazole moieties can interact with microbial enzymes and cellular components, leading to inhibition of growth in various pathogens. Studies have shown that derivatives of triazoles can be effective against bacteria and fungi, making them candidates for drug development in treating infections .

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Triazole derivatives are known to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This makes Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL) a potential lead compound for developing anti-inflammatory medications.

Anticancer Research
Recent studies have explored the anticancer potential of triazole derivatives. Some compounds in this class have shown moderate activity against cancer cell lines such as melanoma and breast cancer. The mechanism often involves interference with cellular signaling pathways that promote cancer cell proliferation .

Agricultural Applications

Fungicides
Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides. Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL) could be developed into a fungicidal agent that targets specific fungal pathogens affecting crops. The effectiveness of these compounds can be attributed to their ability to disrupt fungal cell wall synthesis or inhibit key metabolic processes .

Material Science

Polymer Chemistry
Triazole-containing compounds are utilized in the synthesis of polymers with enhanced properties such as thermal stability and chemical resistance. The incorporation of Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL) into polymer matrices could potentially improve performance characteristics in various applications including coatings and adhesives.

Synthesis and Characterization

The synthesis of Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL) typically involves methods such as "click" chemistry or other coupling reactions that facilitate the formation of the triazole ring. The characterization of synthesized compounds is usually performed using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography to confirm their structure and purity .

Data Table: Comparison of Triazole Derivatives

Compound NameStructureUnique FeaturesApplications
Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL)StructureAmino group enhances biological activityAntimicrobial, anti-inflammatory
1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-YL)ethanoneStructureChloro substituent increases reactivityAntifungal
3-(5-Chloro phenyl)-4-methylthio triazoleStructureMethylthio group may enhance biological activityAntimicrobial

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of various triazole derivatives including Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL), the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.

Case Study 2: Anti-inflammatory Mechanism Investigation
Research focused on the anti-inflammatory effects of triazole derivatives revealed that Ethanone significantly reduced pro-inflammatory cytokine levels in vitro. The study utilized macrophage cell lines treated with lipopolysaccharides (LPS) to mimic inflammatory conditions.

Mechanism of Action

The mechanism by which Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to the inhibition of specific enzymes or modulation of receptor activity, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related ethanone-triazole derivatives:

Compound Name Substituents on Triazole Ring Molecular Formula Key Features Reference
Ethanone,1-(5-amino-1H-1,2,3-triazol-4-yl)- -NH₂ at C-5 C₄H₅N₅O Amino group enhances hydrogen bonding; planar geometry
1-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone -CH₃ at C-5; -Cl-Ph at N-1 C₁₁H₁₀ClN₃O Chlorophenyl group increases lipophilicity; dihedral angle: 45.6°
1-[1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone -CH₃ at C-5; -Br-Ph at N-1 C₁₁H₁₀BrN₃O Bromine substitution enhances halogen bonding; dihedral angle: 47.1°
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone -CH₃ at C-5; oxadiazole at N-1 C₇H₈N₆O₂ Oxadiazole introduces additional π-conjugation; irritant (Xi hazard class)
3-(Dimethylamino)-1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one -CH₃ at C-5; -NO₂-Ph at N-1; propenone chain C₁₅H₁₄N₄O₂ Extended conjugation via propenone; nitro group enhances electron deficiency

Biological Activity

Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL)- is a compound that has gained attention in the field of medicinal chemistry due to its structural similarities to imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL)- has the molecular formula C₅H₈N₄O and a molecular weight of 156.14 g/mol. The triazole ring is a critical component of its structure, contributing to its biological properties.

The precise biological targets and mechanisms of action for Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL)- are not fully elucidated. However, its structural characteristics suggest potential interactions through:

  • Non-covalent interactions : Such as hydrogen bonding and π-π stacking.
  • Biochemical pathways : Similar compounds have been known to affect pathways related to bacterial growth, inflammation, tumorigenesis, diabetes, and various infections.

Biological Activity

Research indicates that Ethanone, 1-(5-amino-1H-1,2,3-triazol-4-YL)- exhibits various biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess antimicrobial properties. Ethanone derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. For example:

CompoundActivityReference
Ethanone derivative AModerate antibacterial activity against E. coli
Ethanone derivative BEffective against Candida albicans

Antitumor Activity

Triazole derivatives have been investigated for their antitumor potential. In vitro studies on cell lines have indicated that certain derivatives exhibit cytotoxic effects:

CompoundCell LineIC50 (µM)Reference
Ethanone derivative CMCF-7 (breast cancer)15.2
Ethanone derivative DHeLa (cervical cancer)12.5

Anti-inflammatory Activity

Some studies suggest that triazole-containing compounds can modulate inflammatory responses. For instance:

  • Inhibition of COX enzymes : Certain derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various ethanone derivatives and evaluated their biological activities. The findings revealed that modifications on the triazole ring significantly influenced the antimicrobial and anticancer activities exhibited by these compounds.

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on several triazole derivatives. The study highlighted that substituents on the triazole ring could enhance or diminish biological activity. For example:

  • Compounds with electron-donating groups showed increased anticancer activity compared to those with electron-withdrawing groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)-, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a consecutive tandem cycloaddition between nitriles and azides. Key steps include:

  • Using lithium carbanion intermediates for cycloaddition with azides under controlled stoichiometry.
  • Adjusting the nitrile-to-azide ratio to favor mono- or bis-adduct formation. For example, excess acetonitrile promotes bis-adduct intermediates, leading to aromatization and carbonyl/amino group formation .
  • Optimization Table :
Reaction ConditionYield (%)Key Product Feature
1:1 nitrile:azide81%5-amino group
2:1 nitrile:azide93%C-4 carbonyl

Q. Which spectroscopic techniques are most effective for characterizing the triazole-ethanone scaffold?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~2.5 ppm for ethanone) and triazole protons (δ ~7.5-8.5 ppm).
  • FT-IR : Confirm carbonyl stretch (C=O at ~1700 cm⁻¹) and amino group (N-H at ~3300 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ with <5 ppm error.

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

  • Methodological Answer : Use SHELXL for refinement:

  • Apply TWIN and BASF commands for twinned crystals.
  • Utilize restraints for disordered ethanone/triazole moieties.
  • Validate with R-factor convergence (<5% discrepancy) .

Advanced Research Questions

Q. What computational strategies predict the biological activity of 5-amino-1H-triazole derivatives, and how do they align with experimental data?

  • Methodological Answer :

  • Perform docking studies (AutoDock Vina) using triazole-ethanone as a ligand against cancer targets (e.g., EGFR kinase).
  • Compare predicted binding affinities with in vitro cytotoxicity data. For example:
CompoundPredicted ΔG (kcal/mol)Experimental IC₅₀ (OVCAR-4)
Quinazolin-4(3H)-one derivative-8.24.08 µM
Bromoquinazolinone derivative-7.96.63 µM
  • Discrepancies may arise from solvent effects or protein flexibility .

Q. How do steric and electronic factors influence the regioselectivity of triazole-ethanone functionalization?

  • Methodological Answer :

  • Steric effects : Bulky substituents on the triazole ring (e.g., 4-chlorophenyl) hinder electrophilic substitution at C-4.
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) activate the ethanone carbonyl for nucleophilic attack.
  • Case Study : Substituent-directed C-H activation in mechanochemical syntheses yields bis(pyrazolyl)methanes vs. tris(pyrazolyl)methanes .

Q. What strategies address contradictions in cytotoxicity data across cell lines (e.g., ovarian vs. lung cancer)?

  • Methodological Answer :

  • Conduct pathway enrichment analysis (KEGG/GO) to identify cell-specific targets.
  • Validate via siRNA knockdown of overexpressed genes (e.g., BCL-2 in OVCAR-4).
  • Example : 5-Amino-triazole derivatives show GP = -4.08% in OVCAR-4 (ovarian) but GP = 29.14% in EKVX (lung), suggesting tissue-specific apoptosis mechanisms .

Methodological Guidelines for Data Interpretation

Q. How to resolve conflicting crystallographic and NMR data for triazole-ethanone tautomers?

  • Answer :

  • Use variable-temperature NMR to detect tautomeric equilibria (e.g., 1H shifts at 25°C vs. -40°C).
  • Compare with DFT-calculated tautomer energies (Gaussian 16, B3LYP/6-311+G(d,p)) .

Q. What statistical approaches are robust for analyzing dose-response curves in cytotoxicity assays?

  • Answer :

  • Apply four-parameter logistic regression (GraphPad Prism) to calculate IC₅₀ values.
  • Use ANOVA with Tukey post-hoc tests for multi-group comparisons (p < 0.05).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.